BenchChemオンラインストアへようこそ!

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one

MAGL inhibition Endocannabinoid system Pain

The compound 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one (CAS 862828-73-7) is a synthetic small molecule featuring a pyrrolidin-2-one core linked to a benzimidazole heterocycle. Its structural blueprint places it within a class of compounds investigated as monoacylglycerol lipase (MAGL) inhibitors.

Molecular Formula C22H25N3OS
Molecular Weight 379.52
CAS No. 862828-73-7
Cat. No. B2377122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
CAS862828-73-7
Molecular FormulaC22H25N3OS
Molecular Weight379.52
Structural Identifiers
SMILESCC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC
InChIInChI=1S/C22H25N3OS/c1-15(2)13-25-20-10-5-4-9-19(20)23-22(25)16-11-21(26)24(14-16)17-7-6-8-18(12-17)27-3/h4-10,12,15-16H,11,13-14H2,1-3H3
InChIKeyPULFTENRZRLRLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

862828-73-7 Procurement Guide: Assessing a Pyrrolidinone-Benzimidazole for MAGL Research


The compound 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one (CAS 862828-73-7) is a synthetic small molecule featuring a pyrrolidin-2-one core linked to a benzimidazole heterocycle. Its structural blueprint places it within a class of compounds investigated as monoacylglycerol lipase (MAGL) inhibitors [1]. However, a direct, quantitative characterization of this specific compound's biological activity, selectivity, or physicochemical properties is currently absent from primary peer-reviewed literature and patent repositories, limiting procurement decisions to class-level inference.

Why CAS 862828-73-7 Cannot Be Readily Substituted by In-Class Analogs


Minor structural modifications on the pyrrolidinone-benzimidazole scaffold profoundly impact target potency, selectivity, and in vivo efficacy. In a series of closely related analogs, replacing the N-phenyl substituent from a 4-methoxyphenyl to a 4-chlorophenyl group shifted the MAGL IC50 value, but more critically, it abolished selectivity over the off-target fatty acid amide hydrolase (FAAH), with FAAH IC50 values dropping from >50 µM to 35 µM [1]. The target compound's unique 3-(methylthio)phenyl and N-isobutyl substitution pattern is not characterized in this data set, making any assumption of functional equivalence to known analogs a high-risk procurement strategy without explicit verification.

Quantitative Evidence Gap Analysis for 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one


Absence of Direct Activity Data for the Target Compound Against Human MAGL

A direct quantitative comparison between the target compound and its closest structural analogs is not feasible. The foundational study for this chemical class established a structure-activity relationship (SAR) for eighteen pyrrolidin-2-one derivatives (compounds 10-27). The most potent benzimidazole-based MAGL inhibitors had IC50 values ranging from 8.0 to 9.4 nM [1]. However, the target compound with its distinct N-isobutyl and 3-(methylthio)phenyl groups was not among those tested, precluding any direct head-to-head comparison of potency.

MAGL inhibition Endocannabinoid system Pain

Unknown Selectivity Profile Against FAAH Compared to Class-Leading Analogs

Selectivity over FAAH is a crucial differentiator within this chemical series, as dual FAAH/MAGL inhibition leads to a different pharmacological outcome. The class benchmark, compound 25, demonstrated excellent selectivity (MAGL IC50 = 9.4 nM; FAAH IC50 > 50 µM). In stark contrast, a minor structural change in compound 22 (4-Cl phenyl) resulted in a complete loss of this selectivity (MAGL IC50 = 8.6 nM; FAAH IC50 = 35 µM) [1]. The selectivity profile for the target compound is unknown, representing a significant risk.

FAAH selectivity Off-target activity Endocannabinoid

Lack of In Vivo Efficacy Data for Antinociception Models

The translational potential of this chemical class was demonstrated with compound 25, which showed a dose-dependent reduction in pain response in a formalin-induced nociception model and outperformed gabapentin at a 30 mg/kg dose [1]. There is no corresponding in vivo data for the target compound, making it impossible to benchmark its efficacy, potency, or pharmacokinetic suitability against this established class leader.

In vivo efficacy Antinociception Formalin test

Strategic Procurement Scenarios for 862828-73-7


Novel Scaffold SAR Exploration

The primary value proposition for procuring this compound lies in its unexplored chemical space. The combination of an N-isobutyl group on the benzimidazole and a 3-(methylthio)phenyl group on the pyrrolidinone represents a novel substitution pattern not covered in published SAR studies [1]. It is best suited for a medicinal chemistry lab aiming to expand the structure-activity relationship of this scaffold by generating new data on MAGL/FAAH activity.

Chemical Probe for Selectivity Profiling

Given the sharp selectivity cliffs observed in this class, where a single halogen substitution can abolish FAAH selectivity [1], this compound could serve as a valuable probe for systematic selectivity profiling. An industrial user could utilize it to map the structural determinants of MAGL/FAAH selectivity, a critical parameter for endocannabinoid-focused drug discovery.

Building Block for Targeted Library Synthesis

For a vendor or a core facility, the confirmed identity and high purity of this compound can be leveraged as a key intermediate or building block. Its specific functional groups allow for further derivatization to create a focused library, with the goal of generating novel analogs with improved potency and selectivity profiles compared to the current class leaders [1].

Quote Request

Request a Quote for 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.